molecular formula C14H21N3O2S B8421341 t-Butyl 2-[(anilinocarbothioyl)amino]ethylcarbamate

t-Butyl 2-[(anilinocarbothioyl)amino]ethylcarbamate

Cat. No. B8421341
M. Wt: 295.40 g/mol
InChI Key: MSRIWCUMYZKCSX-UHFFFAOYSA-N
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Patent
US07396842B2

Procedure details

To a solution of t-butyl 2-aminoethylcarbamate (1.76 ml) in ethanol (22 ml) was added dropwise phenyl isothiocyanate (1.5 g), and the mixture was heated at 75° C. for one hour. The reaction mixture was concentrated under reduced pressure and crystallized from n-hexane to give the title compound (3.25 g).
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[C:12]1([N:18]=[C:19]=[S:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)C>[NH:18]([C:19]([NH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])=[S:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.76 mL
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C(=S)NCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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